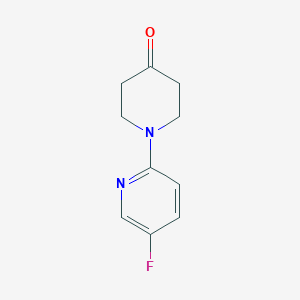![molecular formula C18H19N3O3S B2673642 2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide CAS No. 1060284-91-4](/img/structure/B2673642.png)
2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide is a complex organic compound that features a combination of aromatic, thiazolo, and pyrimidinyl structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide typically involves multiple steps:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Attachment of the Propanamide Group: The propanamide moiety can be introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.
Introduction of the 2,5-Dimethylphenoxy Group: This step typically involves a nucleophilic substitution reaction where the phenoxy group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolo[3,2-a]pyrimidine core, potentially converting them to alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its thiazolo[3,2-a]pyrimidine core is known for biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its derivatives for potential therapeutic uses.
Industry
In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its aromatic and heterocyclic structures are conducive to such applications.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-a]pyrimidine core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: Similar in structure but lacks the thiazolo[3,2-a]pyrimidine core.
Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Shares the thiazolo[3,2-a]pyrimidine core but has different substituents.
Uniqueness
The uniqueness of 2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide lies in its combination of the 2,5-dimethylphenoxy group with the thiazolo[3,2-a]pyrimidine core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-5-6-11(2)14(9-10)24-13(4)16(22)20-15-12(3)19-18-21(17(15)23)7-8-25-18/h5-9,13H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVWORUVPIHWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-1,3-oxazole-4-carboxamide](/img/structure/B2673560.png)
![1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide](/img/structure/B2673564.png)




![[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine dihydrochloride](/img/structure/B2673569.png)
![N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2673570.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2673571.png)
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid](/img/structure/B2673572.png)
![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2673577.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2673580.png)

